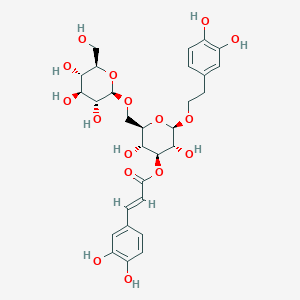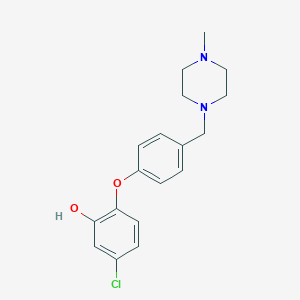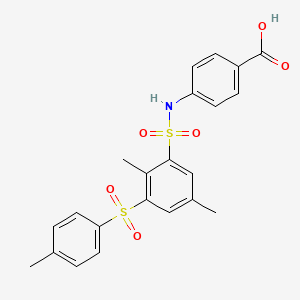
Hsd17B13-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-3 is a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), an enzyme associated with lipid metabolism in the liver. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hsd17B13-IN-3 involves several steps, starting with the synthesis of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds, which undergo reactions like Friedel-Crafts acylation or alkylation.
Functionalization: Introduction of functional groups through reactions such as halogenation, nitration, or sulfonation.
Final Assembly: Coupling reactions, such as Suzuki or Heck coupling, to assemble the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) to ensure consistent production.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-3 can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions to introduce halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Hsd17B13-IN-3 has several scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 in lipid metabolism.
Biology: Investigating the role of HSD17B13 in liver diseases, particularly NAFLD and NASH.
Medicine: Potential therapeutic agent for treating liver diseases by inhibiting HSD17B13 activity.
Industry: Development of diagnostic tools and assays to measure HSD17B13 activity in biological samples.
Mechanism of Action
Hsd17B13-IN-3 exerts its effects by inhibiting the activity of HSD17B13. This enzyme is involved in the metabolism of lipids in the liver, and its inhibition can reduce the formation of lipid droplets, which are associated with liver diseases like NAFLD and NASH. The compound binds to the active site of HSD17B13, preventing its interaction with substrates and thus inhibiting its enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
BI-3231: Another potent and selective inhibitor of HSD17B13, used as a chemical probe in scientific research .
HSD17B13-IN-80-d3: A related inhibitor with similar activity against HSD17B13 .
Uniqueness
Hsd17B13-IN-3 is unique due to its high potency and selectivity for HSD17B13. Unlike some other inhibitors, it does not exhibit cellular experimental activity, making it a valuable tool for studying the enzyme’s function without off-target effects .
Properties
Molecular Formula |
C22H21NO6S2 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
4-[[2,5-dimethyl-3-(4-methylphenyl)sulfonylphenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H21NO6S2/c1-14-4-10-19(11-5-14)30(26,27)20-12-15(2)13-21(16(20)3)31(28,29)23-18-8-6-17(7-9-18)22(24)25/h4-13,23H,1-3H3,(H,24,25) |
InChI Key |
VUONIWZYCHRGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)C)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
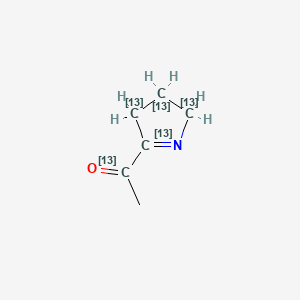
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methylbenzamide](/img/structure/B12373798.png)
![tripotassium;(2E)-3-(4-carboxybutyl)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12373805.png)


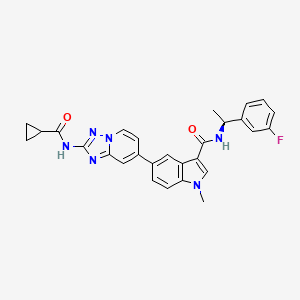
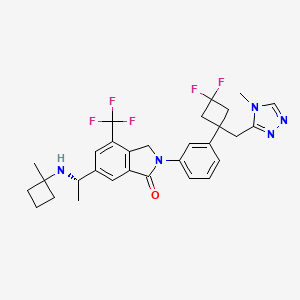

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

